(1-14C)Linoleic acid
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Overview
Description
Linoleic Acid-1-14C is a radiolabeled form of linoleic acid, a polyunsaturated omega-6 fatty acid with the chemical formula CH3(CH2)4CH=CHCH2CH=CH(CH2)7[14C]CO2H. This compound is widely used in scientific research due to its radioactive carbon-14 isotope, which allows for tracking and studying metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleic Acid-1-14C can be synthesized through chemical reactions involving linoleic acid and radioactive carbon-14. The process typically involves the incorporation of the 14C isotope into the linoleic acid molecule under controlled conditions to ensure high radiochemical purity.
Industrial Production Methods: Industrial production of Linoleic Acid-1-14C involves large-scale synthesis using advanced chemical techniques. The production process must adhere to strict safety and regulatory standards to handle radioactive materials.
Chemical Reactions Analysis
Types of Reactions: Linoleic Acid-1-14C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Linoleic Acid-1-14C can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Substitution reactions involve replacing hydrogen atoms with other groups, often using halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Oxidation of Linoleic Acid-1-14C can yield various oxidized fatty acids, including hydroperoxides and epoxides.
Reduction Products: Reduction reactions can produce saturated fatty acids and alcohols.
Substitution Products: Substitution reactions can result in halogenated fatty acids.
Scientific Research Applications
Linoleic Acid-1-14C is extensively used in scientific research across various fields:
Chemistry: It serves as a tracer in studying lipid metabolism and biochemical pathways.
Biology: Researchers use it to investigate the role of fatty acids in cellular processes and membrane dynamics.
Medicine: It is employed in medical research to understand the metabolism of fatty acids in diseases such as diabetes and cardiovascular disorders.
Industry: Linoleic Acid-1-14C is used in the development of nutritional supplements and functional foods.
Mechanism of Action
Linoleic Acid-1-14C exerts its effects through its incorporation into cellular lipids and subsequent metabolic processing. The radioactive carbon-14 isotope allows for tracking the compound's distribution and metabolism within biological systems. The molecular targets and pathways involved include fatty acid desaturation and elongation enzymes, as well as lipid metabolism pathways.
Comparison with Similar Compounds
Linoleic Acid-1-14C is compared with other similar compounds, such as:
Linoleic Acid-1-13C: Similar to Linoleic Acid-1-14C but labeled with carbon-13 instead of carbon-14.
Linolenic Acid-1-14C: Another radiolabeled fatty acid, but with a different degree of unsaturation.
Arachidonic Acid-1-14C: A longer-chain fatty acid also labeled with carbon-14.
Uniqueness: Linoleic Acid-1-14C is unique due to its specific labeling with carbon-14, which provides distinct advantages in tracking and studying metabolic processes compared to other radiolabeled fatty acids.
Properties
CAS No. |
3131-66-6 |
---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(9Z,12Z)-(114C)octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+2 |
InChI Key |
OYHQOLUKZRVURQ-SLFAJGNUSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC[14C](=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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